N-Me-Asp(Otbu)-OH N-Me-Asp(Otbu)-OH N-Me-asp(otbu)-oh

Brand Name: Vulcanchem
CAS No.: 197632-85-2
VCID: VC21539279
InChI: InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1
SMILES: CC(C)(C)OC(=O)CC(C(=O)O)NC
Molecular Formula: C9H17NO4
Molecular Weight: 203,24 g/mole

N-Me-Asp(Otbu)-OH

CAS No.: 197632-85-2

VCID: VC21539279

Molecular Formula: C9H17NO4

Molecular Weight: 203,24 g/mole

* For research use only. Not for human or veterinary use.

N-Me-Asp(Otbu)-OH - 197632-85-2

Description

N-Me-Asp(Otbu)-OH, also known as (2S)-4-tert-butoxy-2-(methylamino)-4-oxobutanoic acid, is a derivative of aspartic acid. It is a compound of interest in organic chemistry and pharmaceutical research due to its unique structural properties and potential applications in peptide synthesis and drug development.

Peptide Synthesis

N-Me-Asp(Otbu)-OH is used in solid-phase peptide synthesis (SPPS) as a building block to introduce N-methylated aspartic acid residues into peptides. This modification can enhance the stability and bioactivity of peptides by reducing proteolytic degradation and improving membrane permeability.

Drug Development

In pharmaceutical research, N-Me-Asp(Otbu)-OH is utilized to develop peptide-based therapeutics. The incorporation of N-methylated amino acids can improve the pharmacokinetic properties of peptides, making them more suitable for therapeutic applications.

Bioconjugation and Neuroscience

This compound is also employed in bioconjugation processes to attach peptides to biomolecules, facilitating the design of targeted drug delivery systems and diagnostic agents. Additionally, its structural properties make it useful in neuroscience research, particularly in the study of neurotransmitter analogs and the development of treatments for neurological disorders.

Fmoc-N-Me-Asp(OtBu)-OH

A derivative of N-Me-Asp(Otbu)-OH is Fmoc-N-Me-Asp(OtBu)-OH, which features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to selectively protect amino groups during solid-phase synthesis .

Table: Comparison of N-Me-Asp(Otbu)-OH and Fmoc-N-Me-Asp(OtBu)-OH

PropertyN-Me-Asp(Otbu)-OHFmoc-N-Me-Asp(OtBu)-OH
Molecular FormulaC9H17NO4C24H27NO6
Molecular Weight203.24 g/molNot specified
CAS Number197632-85-2152548-66-8
Protecting GroupNoneFmoc
CAS No. 197632-85-2
Product Name N-Me-Asp(Otbu)-OH
Molecular Formula C9H17NO4
Molecular Weight 203,24 g/mole
IUPAC Name (2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1
Standard InChIKey VVZMENGKDSBXFM-LURJTMIESA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@@H](C(=O)[O-])[NH2+]C
SMILES CC(C)(C)OC(=O)CC(C(=O)O)NC
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)[O-])[NH2+]C
Synonyms N-Me-Asp(Otbu)-OH;197632-85-2;AmbotzHAA1099;AC1ODTWY;H-MEASP(OTBU)-OH;SCHEMBL12570554;MolPort-008-267-956;ZINC2567633;AJ-41434;AK-88949;K-5792;(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoicacid
PubChem Compound 7020792
Last Modified Aug 15 2023

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203.2349 g/mol